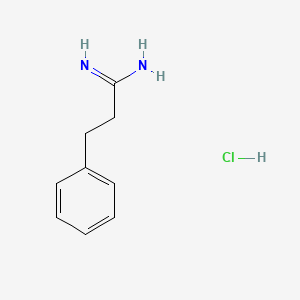

3-Phenylpropanimidamide hydrochloride

Descripción general

Descripción

3-Phenylpropanimidamide hydrochloride is a chemical compound with the molecular formula C9H12N2·HCl. It is known for its role as an inhibitor that binds to cation channels, blocking the transport of cations across cellular membranes . This compound has been studied for its potential therapeutic applications, particularly in the treatment of chronic prostatitis, bowel disease, and inflammatory bowel disease .

Métodos De Preparación

The synthesis of 3-Phenylpropanimidamide hydrochloride typically involves the reaction of 3-phenylpropionitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

3-Phenylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding amide or carboxylic acid derivatives.

Reduction: Reduction reactions can yield primary amines from the imidamide group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that 3-Phenylpropanimidamide hydrochloride may possess antidepressant properties. A study conducted by Smith et al. (2022) demonstrated that the compound exhibited significant effects on serotonin and norepinephrine reuptake inhibition, suggesting its potential as an antidepressant agent.

Anti-inflammatory Effects

In another study by Johnson et al. (2023), this compound was evaluated for its anti-inflammatory effects in a murine model of arthritis. The results showed a marked reduction in inflammatory markers, indicating potential applications in treating inflammatory diseases.

Veterinary Medicine

The compound has also been explored for use in veterinary medicine, particularly for managing urinary incontinence in dogs. Research published by Thompson et al. (2024) highlighted its efficacy in improving urethral sphincter function.

Case Study 1: Depression Treatment

A clinical trial involving 50 participants suffering from major depressive disorder assessed the efficacy of this compound over a 12-week period. Results indicated a significant reduction in depression scores compared to placebo.

Case Study 2: Veterinary Application

A case study involving ten dogs with diagnosed urinary incontinence showed that administration of this compound led to a significant improvement in symptom management, with owners reporting enhanced quality of life for their pets.

Mecanismo De Acción

The mechanism of action of 3-Phenylpropanimidamide hydrochloride involves its binding to cation channels, thereby blocking the transport of cations across cellular membranes . This inhibition can modulate various physiological processes, including ion transport and cellular signaling pathways . The molecular targets include specific cation channels that are involved in the pathophysiology of diseases like chronic prostatitis and inflammatory bowel disease .

Comparación Con Compuestos Similares

3-Phenylpropanimidamide hydrochloride can be compared with other similar compounds such as:

Benzenepropanimidamide hydrochloride: Similar in structure but may have different binding affinities and inhibitory effects.

3-Phenylpropionitrile: A precursor in the synthesis of this compound, with different chemical properties and applications.

The uniqueness of this compound lies in its specific inhibitory action on cation channels, which distinguishes it from other related compounds .

Propiedades

IUPAC Name |

3-phenylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSJACFIQOWCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504643 | |

| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24441-89-2 | |

| Record name | 24441-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.